molecular formula C19H19N3O3 B026898 Zolpidem 6-Carboxylic Acid CAS No. 109461-15-6

Zolpidem 6-Carboxylic Acid

Numéro de catalogue: B026898
Numéro CAS: 109461-15-6
Poids moléculaire: 337.4 g/mol
Clé InChI: RFUGIBAONXDHRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Imidazo(1,2-a)pyridine-6-carboxylic acid, 3-(2-(dimethylamino)-2-oxoethyl)-2-(4-methylphenyl)- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Starting from 2-aminopyridine and an appropriate aldehyde or ketone, cyclization can be induced under acidic or basic conditions.

    Substitution Reactions: Functionalization of the imidazo[1,2-a]pyridine core can be achieved through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions are common.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

Imidazo[1,2-a]pyridine derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.

Biology

These compounds exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, imidazo[1,2-a]pyridine derivatives are explored for their potential as therapeutic agents in treating various diseases.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers and dyes.

Mécanisme D'action

The mechanism of action of imidazo[1,2-a]pyridine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • Imidazo[1,2-b]pyridines
  • Benzimidazoles
  • Pyrido[1,2-a]pyrimidines

Uniqueness

Imidazo[1,2-a]pyridine derivatives are unique due to their specific structural features, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Activité Biologique

Zolpidem 6-Carboxylic Acid (ZCA) is a significant metabolite of zolpidem, a widely used hypnotic agent for the treatment of insomnia. Understanding the biological activity of ZCA is essential for assessing its pharmacological implications, safety profile, and potential therapeutic applications.

Overview of Zolpidem and Its Metabolites

Zolpidem, marketed under various brand names including Ambien, primarily acts as a GABA_A receptor modulator in the central nervous system (CNS). Its mechanism of action involves enhancing GABAergic inhibition, leading to its hypnotic effects. Zolpidem is rapidly metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites, with ZCA being one of the most notable due to its prevalence in biological samples and potential pharmacological relevance .

Pharmacokinetics and Metabolism

  • Absorption and Distribution : Zolpidem has an oral bioavailability of approximately 70% and reaches peak plasma concentrations within 2 hours. It exhibits high plasma protein binding (around 92.5%) and crosses the blood-brain barrier effectively .
  • Metabolic Pathways : The primary metabolic pathways involve CYP3A4 and CYP2C9, with ZCA being one of the significant metabolites formed through oxidative processes. Studies indicate that genetic polymorphisms in these enzymes can affect individual responses to zolpidem and its metabolites, including ZCA .

Biological Activity of this compound

ZCA's biological activity has been less extensively studied compared to zolpidem; however, emerging research highlights several critical aspects:

  • GABA_A Receptor Interaction : While zolpidem selectively binds to GABA_A receptor subtypes, particularly α1 subunits, the activity of ZCA at these receptors remains under investigation. Some studies suggest that ZCA may have reduced affinity for GABA_A receptors compared to its parent compound .
  • Pharmacological Effects : Research indicates that ZCA may exhibit weaker sedative effects than zolpidem. For instance, a study reported that while zolpidem effectively induces sleep, ZCA does not significantly contribute to this effect due to its lower binding affinity for GABA_A receptors .
  • Toxicological Relevance : The detection of ZCA in urine has been utilized as a biomarker for zolpidem exposure in forensic toxicology. Its presence can indicate recent use or overdose scenarios where zolpidem is involved .

Case Studies Highlighting Biological Activity

  • Fatal Poisoning Case : A case study described a fatal incident involving intravenous self-administration of zolpidem. Toxicological analysis revealed high concentrations of zolpidem and its metabolites, including ZCA, suggesting that metabolic products play a role in understanding drug toxicity .
  • Pharmacogenetic Variability : A study involving volunteers with different CYP enzyme genotypes showed variability in zolpidem metabolism, correlating with levels of ZCA. This highlights the importance of genetic factors in determining the pharmacokinetics and potential side effects associated with zolpidem and its metabolites .

Summary Table of Key Findings

Parameter Zolpidem This compound
Mechanism of Action GABA_A receptor modulatorLimited interaction with GABA_A
Metabolism Primarily via CYP3A4Formed from zolpidem metabolism
Biological Activity Strong sedative effectsWeaker sedative effects
Detection in Toxicology High prevalence in overdose casesUsed as a biomarker for exposure

Propriétés

IUPAC Name

3-[2-(dimethylamino)-2-oxoethyl]-2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-4-6-13(7-5-12)18-15(10-17(23)21(2)3)22-11-14(19(24)25)8-9-16(22)20-18/h4-9,11H,10H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUGIBAONXDHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)O)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148939
Record name SL-84.0853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109461-15-6
Record name SL-84.0853
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109461156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SL-84.0853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SL-84.0853
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XFN6PR11W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1M lithium hydroxide (84 ml, 15.4 mmol) was added dropwise to a solution of 6 (3.0 g, 8.53 mmol) in tetrahydrofuran (THF) (100 ml) and the solution stirred at room temperature overnight. Solvent was removed and the aqueous phase washed with chloroform, neutralized to pH 7 with 1M HCl and evaporated to dryness. The solid obtained was suspended in chloroform:methanol (9:1) (100 ml) and stirred for 1 h. The solid was removed by filtration, dried and purified by chromatography (chloroform:methanol, 9:1) to give hapten-I (1.67 g, 58%). NMR 13C(CD3OD) (d, ppm): 172.48, 171.05, 146.92, 146.09, 139.64, 132.69, 130.77, 130.01, 128.91, 127.9, 125.43, 117.55, 115.7, 38.27, 36.64, 30.53 and 21.71. MS: Mass formula (338.1503); Calc. Mass (338.1505).
Quantity
84 mL
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 338.1503 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 338.1505 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.